Autac1

Autophagy Targeted Protein Degradation MetAP2

AUTAC1 is the prototypical autophagy-targeting chimera, selectively degrading MetAP2 via the lysosome—distinct from PROTACs or non-selective inducers. Ideal for benchmarking new autophagy modulators and studying ATG pathways. Procure this validated research tool to ensure pathway-specific results, not confounded by bulk autophagy.

Molecular Formula C44H63FN8O11S
Molecular Weight 931.1 g/mol
Cat. No. B12418110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutac1
Molecular FormulaC44H63FN8O11S
Molecular Weight931.1 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NCCCOCCOCCOCCCNC(=O)C(CSC4=NC5=C(N4CC6=CC=C(C=C6)F)N=C(NC5=O)N)NC(=O)C)OC)C
InChIInChI=1S/C44H63FN8O11S/c1-27(2)8-13-33-43(4,64-33)36-35(58-5)32(14-15-44(36)26-62-44)63-42(57)48-17-7-19-60-21-23-61-22-20-59-18-6-16-47-38(55)31(49-28(3)54)25-65-41-50-34-37(51-40(46)52-39(34)56)53(41)24-29-9-11-30(45)12-10-29/h8-12,31-33,35-36H,6-7,13-26H2,1-5H3,(H,47,55)(H,48,57)(H,49,54)(H3,46,51,52,56)/t31-,32+,33+,35+,36+,43-,44-/m0/s1
InChIKeyHZYVWSXXYHBZTO-KDJNBPRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AUTAC1 2241669-09-8: First-in-Class Autophagy-Targeting Chimera for MetAP2 Degradation


AUTAC1 (CAS: 2241669-09-8, MW: 931.08) is the founding member of the autophagy-targeting chimera (AUTAC) class, a heterobifunctional degrader designed to harness the autophagy-lysosome pathway for selective intracellular protein clearance [1]. It comprises a fumagillol-derived warhead that covalently binds methionine aminopeptidase 2 (MetAP2), a PEG linker, and an FBnG (p-fluorobenzylguanine) degradation tag that mimics S-guanylation to recruit autophagic machinery . As the prototypical AUTAC, it enables cargo-specific degradation distinct from both non-selective autophagy inducers and proteasome-dependent PROTACs [2].

Why AUTAC1 Cannot Be Interchanged with Other AUTACs or Degraders


AUTACs are not functionally interchangeable due to target-specific warheads, distinct binding modes, and divergent degradation potencies. AUTAC1 employs a covalent fumagillol warhead for MetAP2, whereas AUTAC2 uses a non-covalent SLF ligand for FKBP12, yielding a 10-fold difference in effective concentration (1 µM vs. 10 µM) [1]. Substituting AUTAC1 with a PROTAC would shift degradation from the autophagy-lysosome pathway to the ubiquitin-proteasome system, forfeiting the ability to clear aggregated proteins and organelles [2]. Similarly, replacing AUTAC1 with a broad autophagy inducer (e.g., rapamycin) introduces non-selective bulk degradation that confounds target-specific studies [3]. These mechanistic and potency disparities preclude generic substitution; selection must be guided by the specific degradation pathway and target of interest.

Quantitative Differentiation: AUTAC1 vs. AUTAC2, PROTACs, and Non-Selective Inducers


10-Fold Higher Potency for Protein Silencing Relative to AUTAC2

AUTAC1 achieves effective silencing of its endogenous target MetAP2 at a concentration of 1 µM in HeLa cells, whereas AUTAC2 requires 10 µM to silence FKBP12 under identical assay conditions [1]. This 10-fold difference in effective concentration indicates that AUTAC1 delivers more efficient target engagement and degradation relative to its closest in-class analog.

Autophagy Targeted Protein Degradation MetAP2

Covalent vs. Non-Covalent Warhead: Implications for Target Residence Time

AUTAC1 utilizes fumagillol, a covalent warhead that forms a stable adduct with MetAP2 via its spiro-epoxide moiety [1]. In contrast, AUTAC2 employs SLF, a non-covalent ligand of FKBP12 . While direct residence-time measurements are not reported, covalent binding generally confers prolonged target engagement and sustained degradation signaling compared to reversible non-covalent interactions.

Covalent Inhibitor Autophagy MetAP2

Distinct Degradation Pathway: Autophagy-Lysosome vs. Proteasome

AUTAC1 directs MetAP2 to the autophagy-lysosome pathway for degradation, as evidenced by inhibition of silencing upon treatment with the lysosomal inhibitor bafilomycin A1 [1]. In contrast, PROTACs recruit E3 ligases to tag targets with K48-linked ubiquitin chains for proteasomal degradation [2]. The autophagy-lysosome pathway can degrade large protein aggregates and whole organelles, which are inaccessible to the proteasome.

Autophagy PROTAC Lysosome

Cargo Selectivity vs. Non-Selective Autophagy Inducers

AUTAC1 degrades MetAP2 in a target-specific manner, as demonstrated by the selective silencing of the tagged protein without affecting untargeted proteins in the same cellular background [1]. In contrast, classical autophagy inducers such as rapamycin activate bulk autophagy non-selectively, leading to widespread degradation of diverse cellular contents [2]. This selectivity is a defining feature of AUTAC technology and is essential for dissecting the function of individual proteins without confounding off-target catabolism.

Selective Autophagy Rapamycin Targeted Degradation

Recommended Applications for AUTAC1 Based on Verified Differentiation


Investigating Selective Autophagy Mechanisms

AUTAC1 serves as a validated tool to dissect the molecular machinery of selective autophagy. Its ability to degrade MetAP2 in a K63-ubiquitin-dependent, lysosome-sensitive manner provides a defined system to study autophagic receptor recruitment, LC3 lipidation, and lysosomal fusion [1]. Researchers can use AUTAC1 to benchmark new autophagy modulators or to interrogate the role of specific autophagy-related genes (ATGs) in cargo recognition and degradation [2].

Targeted Protein Degradation in MetAP2-Dependent Cancer Models

MetAP2 is implicated in angiogenesis and tumor growth, making AUTAC1 a relevant probe for oncology research. At 1 µM, AUTAC1 silences endogenous MetAP2 in HeLa cells, enabling studies of MetAP2 loss-of-function phenotypes without genetic manipulation [1]. This is particularly useful in cell lines refractory to siRNA or CRISPR, or when temporal control of degradation is required [3].

Differentiating Proteasomal vs. Lysosomal Degradation Pathways

AUTAC1 provides a clean comparative tool for studies contrasting PROTAC-mediated proteasomal degradation with AUTAC-mediated lysosomal degradation. Co-treatment with bafilomycin A1 confirms lysosomal involvement, allowing researchers to attribute phenotypic outcomes specifically to autophagy-lysosome flux rather than proteasome activity [1]. This differentiation is critical for developing degradation-based therapeutics where the optimal clearance route depends on the target's biophysical properties.

Benchmarking Second-Generation AUTACs and Related Degraders

As the first-in-class AUTAC, AUTAC1 (1 µM effective concentration) establishes a baseline for comparing next-generation autophagy degraders such as 2G-AUTAC2 (10 µM) or AUTOTACs (~2-200 nM) [1]. Procurement of AUTAC1 as a reference compound enables rigorous assessment of potency improvements and linker optimization efforts in novel AUTAC series, ensuring that apparent gains are not artifacts of assay variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autac1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.